molecular formula C9H6Cl2N2O B1437418 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one CAS No. 730951-40-3

7-chloro-2-(chloromethyl)quinazolin-4(3H)-one

Cat. No. B1437418
M. Wt: 229.06 g/mol
InChI Key: TZKMSVDMQKWFBI-UHFFFAOYSA-N
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Description

“7-chloro-2-(chloromethyl)quinazolin-4(3H)-one” is a chemical compound with the CAS Number: 730951-40-3 . It has a molecular weight of 229.06 and its IUPAC name is 7-chloro-2-(chloromethyl)-4(3H)-quinazolinone . It is a solid in physical form .


Synthesis Analysis

The synthesis of “7-chloro-2-(chloromethyl)quinazolin-4(3H)-one” involves several steps. One method involves the use of potassium hydroxide in ethanol at 60℃ for 0.75h, followed by reflux in ethanol for 6h . Another method involves the use of chloroacetonitrile with sodium methoxide in methanol at 20℃ .


Molecular Structure Analysis

The InChI code for “7-chloro-2-(chloromethyl)quinazolin-4(3H)-one” is 1S/C9H6Cl2N2O/c10-4-8-12-7-3-5(11)1-2-6(7)9(14)13-8/h1-4,12H,(H,13,14) .


Chemical Reactions Analysis

The chemical reactions involving “7-chloro-2-(chloromethyl)quinazolin-4(3H)-one” are complex and varied. For example, it can react with potassium carbonate in water and acetone at 70℃ for 1.5h under microwave irradiation . It can also react with sulfuric acid and nitric acid at 0 - 20℃ .


Physical And Chemical Properties Analysis

“7-chloro-2-(chloromethyl)quinazolin-4(3H)-one” is a solid in physical form . It has a molecular weight of 229.06 .

Scientific Research Applications

    Antimalarial, Antitumor, Anticonvulsant, Fungicidal, Antimicrobial, and Anti-inflammatory Applications

    • Summary : 4(3H)-quinazolinone is a frequently encountered heterocycle with broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory .
    • Methods : The synthesis of 4(3H)-quinazolinones involves new routes and strategies .
    • Results : The synthesized 4(3H)-quinazolinones have shown effectiveness in various applications mentioned above .

    Antibacterial Activity

    • Summary : Certain derivatives of quinazolinone, such as 7-substituted-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine, have shown antibacterial properties .
    • Methods : The synthesis of these derivatives involved the use of Palladium catalyzed suzuki reactions in a microwave with a ligand X-PHOS .
    • Results : Out of twenty compounds synthesized, five showed better activity against both gram negative and gram positive strains .

properties

IUPAC Name

7-chloro-2-(chloromethyl)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c10-4-8-12-7-3-5(11)1-2-6(7)9(14)13-8/h1-3H,4H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKMSVDMQKWFBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(NC2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368471
Record name 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-2-(chloromethyl)quinazolin-4(3H)-one

CAS RN

730951-40-3
Record name 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Faraji, R Motahari, Z Hasanvand, TO Bakhshaiesh… - Bioorganic …, 2021 - Elsevier
A series of quinazolin-4(3H)-one based agents containing thiadiazole-urea were designed, synthesized, and biologically evaluated. The proliferation rate of PC3 cells was moderately …
Number of citations: 15 www.sciencedirect.com
X Wang, X Lu, D Yan, Y Zhou, X Tan - International Journal of Molecular …, 2022 - mdpi.com
The cyclic guanosine monophosphate–adenosine monophosphate synthase–stimulator of interferon genes–TANK-binding kinase 1–interferon regulating factor 3 (cGAS-STING-TBK1-…
Number of citations: 5 www.mdpi.com
BM Angadrao - 2019 - search.proquest.com
Current work discloses the synthesis and antiplasmodial activity of novel heterocyclic compounds. Synthesis of the compounds was done by adopting three General synthetic schemes. …
Number of citations: 0 search.proquest.com
Y Kabri, P Verhaeghe, A Gellis, P Vanelle - Molecules, 2010 - mdpi.com
New diarylquinazolines displaying pharmaceutical potential were synthesized in high yields from 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline by using microwave-promoted …
Number of citations: 28 www.mdpi.com

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